sodium;2-[2-[2-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
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Overview
Description
sodium;2-[2-[2-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate is a complex organic compound characterized by its long chain structure with multiple ether linkages. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[2-[2-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as long-chain polyether compounds.
Etherification: The polyether chains are subjected to etherification reactions to introduce the multiple ether linkages. This step often involves the use of reagents like sodium hydride and alkyl halides.
Carboxylation: The terminal hydroxyl groups of the polyether chains are then converted to carboxylic acid groups through carboxylation reactions. This can be achieved using carbon dioxide under high pressure and temperature.
Neutralization: The resulting carboxylic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the etherification and carboxylation reactions.
Continuous Flow Systems: Continuous flow systems are employed to ensure consistent production and high yield.
Purification: The final product is purified using techniques such as crystallization and filtration to remove impurities.
Chemical Reactions Analysis
Types of Reactions
sodium;2-[2-[2-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the carboxylate groups back to hydroxyl groups.
Substitution: The ether linkages can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Higher oxidation state products such as aldehydes and ketones.
Reduction: Hydroxylated derivatives.
Substitution: Substituted ethers with various functional groups.
Scientific Research Applications
sodium;2-[2-[2-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate finds applications in several fields:
Chemistry: Used as a reagent in organic synthesis and as a surfactant.
Biology: Employed in the study of membrane proteins and as a stabilizer for biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty polymers and as a lubricant additive.
Mechanism of Action
The mechanism of action of sodium;2-[2-[2-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate involves its interaction with molecular targets such as proteins and cell membranes. The compound’s multiple ether linkages allow it to form stable complexes with various biomolecules, enhancing their stability and functionality. The carboxylate groups facilitate interactions with positively charged sites on proteins and other macromolecules.
Comparison with Similar Compounds
Similar Compounds
3,6,9,12,15,18,21-Heptaoxatetracosan-1-ol: Similar in structure but lacks the carboxylate groups.
3,6,9,12,15,18,21-Heptaoxadocosan-1-ol: Another polyether compound with a shorter chain length.
3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl diacetate: Contains acetate groups instead of carboxylate groups.
Uniqueness
sodium;2-[2-[2-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate is unique due to its long chain length and the presence of both ether and carboxylate groups. This combination imparts distinct properties such as enhanced solubility, stability, and the ability to form stable complexes with biomolecules.
Properties
CAS No. |
104503-68-6 |
---|---|
Molecular Formula |
C9H6BrF3O2 |
Molecular Weight |
0 |
Synonyms |
SODIUM3,6,9,12,15,18,21-HEPTAOXATETRATRIAOCTANOATE |
Origin of Product |
United States |
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